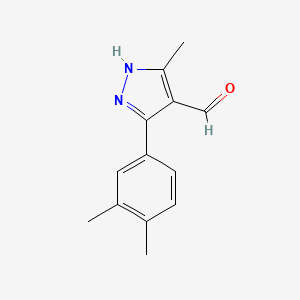![molecular formula C13H28ClNO2 B13565485 (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an oxane ring, an amino group, and a methanol group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the amino and methanol groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as microfluidization can help in achieving uniform particle size and consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate or active ingredient. Its interactions with biological molecules can be explored for therapeutic applications.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanol
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)ethanol
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)propanol
Uniqueness
Compared to similar compounds, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride has unique properties due to the presence of the hydrochloride group. This group can enhance the compound’s solubility, stability, and reactivity, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C13H28ClNO2 |
|---|---|
Poids moléculaire |
265.82 g/mol |
Nom IUPAC |
[4-[[ethyl(2-methylpropyl)amino]methyl]oxan-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C13H27NO2.ClH/c1-4-14(9-12(2)3)10-13(11-15)5-7-16-8-6-13;/h12,15H,4-11H2,1-3H3;1H |
Clé InChI |
WQBVFELKBACKGH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(C)C)CC1(CCOCC1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


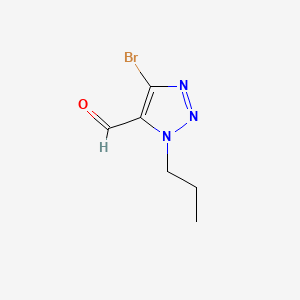
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)
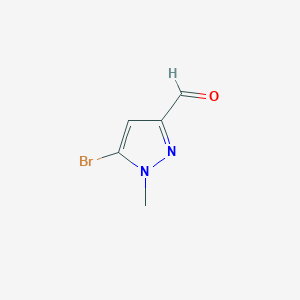

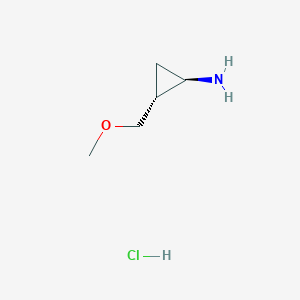
![4,6-Dichloro-3-methylthieno[2,3-b]pyridine](/img/structure/B13565434.png)
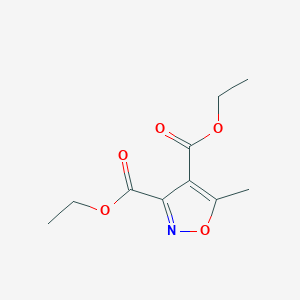
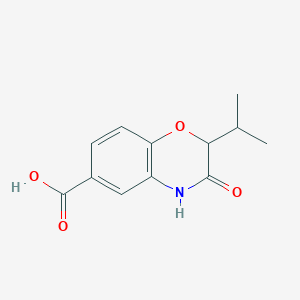
![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)
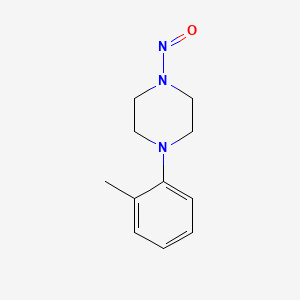
![[2-(Benzylsulfanyl)ethyl][2-(dimethylamino)ethyl]amine](/img/structure/B13565467.png)
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
